(6-Isobutoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406206-23-1 | |
| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Isobutoxypyridin 3 Yl Boronic Acid
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target boronic acid is critically dependent on the availability and purity of its precursors. The primary precursor is a pyridine (B92270) ring substituted with an isobutoxy group at the 6-position and a handle for borylation, typically a halogen, at the 3-position.
The foundational step in many synthetic pathways is the preparation of 2-isobutoxypyridine (B3039607) or its derivatives. This is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. A typical procedure involves reacting a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with sodium isobutoxide. The isobutoxide anion displaces the halide on the pyridine ring to form the desired 2-isobutoxypyridine ether. This precursor can then be further functionalized at the 5-position (which corresponds to the 3-position of the final product relative to the nitrogen) to introduce a group suitable for conversion into a boronic acid.
Directed Ortho Metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. wikipedia.orguwindsor.ca The alkoxy group at the 2-position of a pyridine ring can serve as a moderate DMG, directing lithiation to the C-3 position.
The process involves treating a 2-alkoxypyridine with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. uwindsor.caresearchgate.net The lithium atom coordinates to the oxygen of the alkoxy group, which increases the kinetic acidity of the adjacent C-3 proton, leading to regioselective deprotonation and the formation of a 3-lithiated pyridine intermediate. wikipedia.orgresearchgate.net This reactive intermediate can then be quenched with an electrophilic boron reagent to install the boronic acid or boronic ester group.
Table 1: Examples of Directed Ortho Metalation in Pyridine Systems
| Directing Group | Base | Solvent | Temperature (°C) | Position of Metalation |
|---|---|---|---|---|
| 2-Methoxy | Mesityllithium | THF | -78 to -20 | C-3 |
| 2-Bromo | LDA | THF | -78 | C-3 |
| 3-Fluoro | LDA | THF | -60 | C-4 |
This table presents generalized conditions for DoM on substituted pyridines based on established methodologies. researchgate.netresearchgate.net
Boronation Reagents and Reaction Conditions
Once a suitable precursor is synthesized and functionalized, the introduction of the boron moiety is the final key step. This can be accomplished through several distinct methods, each with its own set of reagents and reaction conditions.
Direct C-H borylation has emerged as an atom-economical method for synthesizing aryl and heteroaryl boronic esters. arkat-usa.org This reaction typically employs iridium or rhodium catalysts to activate a C-H bond, followed by reaction with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B2pin2). arkat-usa.orgdigitellinc.com
For substituted pyridines, the regioselectivity of C-H borylation is a significant challenge. The pyridine nitrogen can coordinate to the metal catalyst, inhibiting its activity. nih.govrsc.org Furthermore, the regioselectivity is often governed by steric factors, with borylation favoring the least hindered positions. digitellinc.com In the case of a 2-substituted pyridine like 2-isobutoxypyridine, C-H borylation might be directed to the C-4 or C-6 positions. Achieving selective borylation at the C-3 or C-5 position often requires specific substitution patterns or directing groups to overcome these inherent tendencies. nih.govrsc.org Overcoming catalyst inhibition by the nitrogen lone pair is a key consideration in applying this method to pyridine substrates. nih.gov
One of the most reliable and widely used methods for preparing pyridinylboronic acids is the halogen-lithium exchange of a halopyridine precursor, followed by quenching the resulting organolithium species with a borate (B1201080) ester. arkat-usa.org This method is particularly effective for producing 3-pyridylboronic acids. orgsyn.orgnih.gov
The synthesis of (6-Isobutoxypyridin-3-yl)boronic acid via this route would start from 3-bromo-6-isobutoxypyridine or 3-iodo-6-isobutoxypyridine. This precursor is treated with an alkyllithium reagent, such as n-butyllithium, at very low temperatures (typically -78 °C or below) in an inert solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com The halogen-lithium exchange is very rapid, generating a 6-isobutoxy-3-lithiopyridine intermediate. This highly reactive species is then immediately quenched by adding an electrophilic boron reagent, such as triisopropyl borate or trimethyl borate. orgsyn.orgresearchgate.net Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid. An "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, can often improve yields by minimizing side reactions of the highly reactive lithiated intermediate. orgsyn.orgnih.gov
Table 2: Typical Conditions for Halogen-Lithium Exchange Borylation
| Starting Material | Reagent | Boron Source | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 3-Bromopyridine | n-BuLi | B(OiPr)3 | Toluene/THF | -40 | 85-95 |
| 2,5-Dibromopyridine | n-BuLi | B(OiPr)3 | THF | -78 | >90 (for 5-boro derivative) |
Yields and conditions are representative of the synthesis of pyridinylboronic acids and may vary for specific substrates. orgsyn.orgresearchgate.net
A related approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This method, often referred to as the Miyaura borylation, provides a complementary route that avoids the use of cryogenic temperatures and highly reactive organolithium intermediates. ontosight.ai
Hydroboration is a classic reaction in organic synthesis where a borane (B79455) adds across a double or triple bond. nih.gov In the context of pyridine chemistry, hydroboration typically leads to the reduction of the aromatic ring, yielding dihydropyridine (B1217469) or piperidine (B6355638) derivatives, rather than the direct installation of a boryl group on the aromatic ring while retaining aromaticity. nih.govfrontiersin.orgrsc.org The C=N and C=C bonds within the pyridine ring are susceptible to addition by boranes, especially under catalytic conditions. frontiersin.org
Therefore, hydroboration is not a conventional or direct method for synthesizing aromatic boronic acids like this compound from pyridine itself. The synthesis of such compounds almost exclusively relies on the functionalization of a pre-existing aromatic pyridine ring through substitution reactions (e.g., halogen-metal exchange or C-H activation) rather than addition reactions like hydroboration. An indirect, multi-step sequence involving hydroboration followed by re-aromatization would be synthetically complex and inefficient compared to the alternative methods described.
Optimization of Reaction Parameters
Solvent Effects on Boronation Yields
Commonly employed solvents for the synthesis of pyridine boronic acids include tetrahydrofuran (THF), toluene, and dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov THF is frequently used for lithium-halogen exchange reactions as it can solvate the organolithium intermediates. orgsyn.org Toluene is often used in combination with THF or for subsequent steps like the formation of pinacol (B44631) esters. orgsyn.org
Table 1: Effect of Solvent Systems on Borylation of Pyridine Derivatives
| Solvent System | Precursor Type | Reaction Type | Typical Yield | Reference |
|---|---|---|---|---|
| Toluene/THF | 3-Bromopyridine | Lithium-Halogen Exchange | 90-95% | orgsyn.org |
| THF/DMSO | 2-Bromopyridine | Lithium-Halogen Exchange / Transligigation | 55% (for MIDA boronate) | nih.gov |
| THF | 2,5-Dihalopyridines | Lithium-Halogen Exchange | Good yields (unspecified) | researchgate.net |
| Dioxane | Pyridine-2-sulfonyl fluoride | Suzuki-Miyaura Coupling | 5-89% (product yield) | nih.gov |
Temperature and Pressure Optimization
Temperature is a crucial parameter that directly influences reaction kinetics and the stability of intermediates. For the synthesis of pyridinylboronic acids via lithium-halogen exchange, very low temperatures, typically between -78 °C and -40 °C, are traditionally required to prevent side reactions of the highly reactive organolithium species. orgsyn.org
However, recent procedural advancements have focused on enabling these reactions at more practical, higher temperatures. A revised protocol for 3-pyridylboronic acid synthesis demonstrates that conducting the lithium-halogen exchange and subsequent borylation at -40 °C can yield excellent results (90-95%). orgsyn.org The same study notes that a respectable 80% yield can still be achieved even at 0 °C, which is a significant improvement for process feasibility and scale-up. orgsyn.org
Table 2: Influence of Temperature on the Yield of 3-Pyridylboronic Acid
| Temperature (°C) | Yield (%) | Note | Reference |
|---|---|---|---|
| -40 | 90-95 | Optimal temperature for the revised procedure. | orgsyn.org |
| 0 | ~80 | Demonstrates feasibility at a more accessible temperature. | orgsyn.org |
| -78 | Poor to Modest | Temperature required for older, less efficient protocols. | orgsyn.org |
Source: Data derived from procedural descriptions for the synthesis of 3-pyridylboronic acid. orgsyn.org
Pressure is not typically a primary parameter for optimization in the common synthetic routes for boronic acids, such as halogen-metal exchange or Miyaura borylation, which are generally conducted at atmospheric pressure.
Ligand and Catalyst Effects in Directed Borylation
While halogen-metal exchange is a common method, transition metal-catalyzed C-H borylation represents a more modern and atom-economical approach. arkat-usa.org In these reactions, typically catalyzed by iridium or rhodium complexes, the choice of ligand is paramount as it governs the reactivity and, crucially, the regioselectivity of the borylation. arkat-usa.orgresearchgate.net
For directed C-H borylation reactions, ligands such as substituted bipyridines or phenanthrolines are often employed. researchgate.netnih.gov The electronic and steric properties of the ligand can direct the iridium catalyst to a specific C-H bond on the pyridine ring. For instance, anionic bipyridine ligands bearing a remote sulfonate group have been shown to enable selective borylation at the meta position of certain aromatic amines through hydrogen bonding interactions between the substrate and the catalyst. researchgate.net The development of novel ligands, such as 2-aminophenanthrolines, has enabled the borylation of even unactivated alkyl C-H bonds at room temperature, showcasing the power of ligand design in overcoming high activation barriers. nih.gov
In the context of preparing this compound, a directed C-H borylation would need to selectively activate the C-H bond at the 3-position. The isobutoxy group at the 6-position would sterically and electronically influence this process, making the choice of the appropriate ligand and iridium precursor critical for achieving high selectivity and yield.
Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis of this compound from the laboratory bench to a larger, industrial scale introduces several practical and economic challenges. The halogen-metal exchange route, despite often requiring cryogenic temperatures, is frequently cited as the most reliable and cost-effective method for large-scale preparation of pyridinylboronic acids. arkat-usa.org
Key considerations for scale-up include:
Temperature Control: The highly exothermic nature of lithium-halogen exchange reactions necessitates robust cooling systems to maintain the required low temperatures and prevent thermal runaways. The development of procedures that can be run at higher temperatures (e.g., -40 °C to 0 °C) significantly improves the feasibility and safety of the process on a large scale. orgsyn.org
Reagent Handling: The use of pyrophoric reagents like n-butyllithium requires specialized handling procedures and equipment to ensure safety during large-scale operations.
Work-up and Purification: Isolation of the final boronic acid product often involves crystallization. orgsyn.org Developing a robust crystallization process that consistently yields the desired product in high purity and form is crucial. Avoiding chromatographic purification is a major goal in process development to reduce solvent waste and cost. northwestern.edunih.gov
Process Safety: A thorough process safety assessment, including calorimetric studies, is essential to understand the thermal hazards associated with the reaction and to define safe operating limits. northwestern.edu
The procedure for producing 3-pyridylboronic acid on a kilogram scale, which avoids temperatures below -40°C and isolates the product via crystallization, serves as a valuable model for the potential scale-up of the this compound synthesis. orgsyn.org
Reactivity and Mechanistic Investigations of 6 Isobutoxypyridin 3 Yl Boronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and (6-Isobutoxypyridin-3-yl)boronic acid has proven to be a competent coupling partner in this transformation. The presence of the isobutoxy group enhances the electron density of the pyridine (B92270) ring, which can affect the rates of key steps in the catalytic cycle, such as transmetalation and reductive elimination.
Coupling with Aryl and Heteroaryl Halides/Pseudohalides
This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides. These reactions provide a convergent and efficient route to a diverse range of substituted 6-isobutoxypyridyl derivatives, which are of interest in medicinal chemistry and materials science.
A notable application of this boronic acid is demonstrated in the synthesis of complex molecules for biological evaluation. For instance, it has been successfully coupled with a substituted dichloro-bipyridinyl acetate (B1210297) derivative. In a specific example, the coupling of this compound with (2S)-isopropyl 2-(2',6'-dichloro-6-methyl-3,3'-bipyridin-5-yl)-2-tert-butoxyacetate was achieved to furnish the desired product, a key intermediate in the development of novel therapeutic agents. researchgate.net
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
| (2S)-isopropyl 2-(2',6'-dichloro-6-methyl-3,3'-bipyridin-5-yl)-2-tert-butoxyacetate | Not specified | Not specified | Not specified | (2S)-Isopropyl 2-tert-butoxy-2-(2'-chloro-6'-(6-isobutoxypyridin-3-yl)-6-methyl-3,3'-bipyridin-5-yl)acetate | Not specified | researchgate.net |
Further research is required to populate this table with a broader range of coupling partners and specific reaction conditions.
Stereoselective Suzuki-Miyaura Couplings
The development of stereoselective Suzuki-Miyaura cross-coupling reactions has been a significant area of research, enabling the synthesis of chiral biaryl compounds. While the general principles of asymmetric Suzuki-Miyaura couplings are well-established, specific examples employing this compound are not extensively documented in the current literature. The steric and electronic nature of the isobutoxy group and the pyridyl nitrogen could influence the interaction with chiral ligands and the palladium center, potentially impacting enantioselectivity. Further investigation is needed to explore the utility of this compound in stereoselective transformations.
Mechanistic Insights into Transmetalation and Reductive Elimination
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The electron-donating isobutoxy group in this compound is expected to influence the transmetalation step. Increased electron density on the pyridine ring can facilitate the transfer of the pyridyl group from the boron atom to the palladium center.
The generally accepted mechanism proceeds via the formation of a boronate species upon reaction of the boronic acid with a base. This activated boronate then undergoes transmetalation with the palladium(II) intermediate. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the palladium(0) catalyst. The precise kinetics and the rate-determining step for reactions involving this compound would require specific experimental and computational studies.
Rhodium-Catalyzed Additions
Rhodium catalysts have been effectively utilized for the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. These reactions offer a mild and efficient method for the formation of carbon-carbon bonds.
1,4-Addition to α,β-Unsaturated Carbonyl Compounds
The application of this compound in rhodium-catalyzed 1,4-additions to α,β-unsaturated ketones, esters, and other Michael acceptors is an area of potential utility. The nucleophilic character of the pyridyl ring, enhanced by the isobutoxy substituent, makes it a suitable candidate for such transformations. However, specific examples detailing the use of this compound in these reactions are not prevalent in the reviewed literature. General protocols for the rhodium-catalyzed conjugate addition of arylboronic acids typically involve a rhodium(I) precursor and a phosphine (B1218219) ligand in an aqueous or mixed solvent system.
| α,β-Unsaturated Carbonyl | Catalyst System | Product | Yield (%) | Ref |
| Data not available | Data not available | Data not available | Data not available |
This table is a placeholder for future research findings.
Enantioselective Rhodium-Catalyzed Conjugate Additions
The development of enantioselective rhodium-catalyzed conjugate additions has provided access to chiral β-functionalized carbonyl compounds with high levels of stereocontrol. Chiral phosphine ligands play a crucial role in inducing asymmetry in these reactions. While there is extensive research on the enantioselective conjugate addition of various arylboronic acids, studies specifically investigating this compound are yet to be widely reported. The coordination of the pyridyl nitrogen to the rhodium center could potentially influence the catalytic activity and the enantioselectivity of the reaction, presenting an interesting avenue for future research.
| α,β-Unsaturated Carbonyl | Chiral Ligand | Product | Yield (%) | ee (%) | Ref |
| Data not available | Data not available | Data not available | Data not available | Data not available |
This table is a placeholder for future research findings.
Other Boron-Mediated Transformations
Beyond its well-documented role in Suzuki-Miyaura cross-coupling, this compound is a versatile reagent capable of participating in a range of other boron-mediated transformations. These reactions leverage the unique electronic properties of the boronic acid moiety to construct complex molecular architectures.
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines. nih.gov This reaction is particularly valuable for its operational simplicity and the diversity of accessible products, including unnatural α-amino acids. organic-chemistry.org
In the context of this compound, its participation in Petasis-type reactions allows for the direct installation of the 6-isobutoxypyridin-3-yl moiety onto an amine scaffold. The general mechanism involves the condensation of an amine and an aldehyde to form an iminium ion intermediate. The organoboronic acid then adds to this electrophilic species, transferring the pyridyl group to the α-amino carbon. organic-chemistry.org While specific studies detailing the kinetics of this compound in this reaction are not extensively documented, the electronic nature of the pyridine ring, influenced by the isobutoxy group, is expected to play a significant role. The reaction can be performed with a wide variety of amines and aldehydes, making it a highly modular approach for library synthesis in drug discovery. organic-chemistry.orgwikipedia.org
A hypothetical Petasis reaction involving this compound, a secondary amine, and an aldehyde is presented below, showcasing the formation of a complex tertiary amine.
Table 1: Hypothetical Petasis Reaction Components and Product
| Boronic Acid | Amine | Aldehyde | Product |
| This compound | Piperidine (B6355638) | Formaldehyde | 1-((6-Isobutoxypyridin-3-yl)methyl)piperidine |
This table represents a potential application of the compound in a Petasis reaction, illustrating its utility in synthesizing complex amine structures.
The carbon-boron bond in arylboronic acids is susceptible to oxidation, a process that can be harnessed for synthetic utility. nih.gov Oxidative deboronation typically converts a boronic acid into a hydroxyl group (phenol), providing a two-step method for the hydroxylation of aryl halides via a boronic acid intermediate. chemrxiv.org The reaction is commonly mediated by reagents like hydrogen peroxide (H₂O₂). nih.gov
For this compound, this transformation would yield 6-isobutoxypyridin-3-ol. The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom. nih.govchemrxiv.org This rearrangement is often the rate-limiting step and is influenced by the electronic density at the boron center. chemrxiv.org Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the final phenol (B47542) product. nih.gov This method represents a valuable route to substituted hydroxypyridines, which are important structural motifs in medicinal chemistry and materials science.
Table 2: Representative Oxidative Functionalization of this compound
| Starting Material | Oxidizing Agent | Typical Product | Significance |
| This compound | Hydrogen Peroxide (H₂O₂) | 6-Isobutoxypyridin-3-ol | Synthesis of functionalized hydroxypyridines |
This table outlines the transformation of the boronic acid to a hydroxylated pyridine derivative, a key synthetic step.
Role of the Isobutoxy Group in Reactivity Modulation
The isobutoxy group at the 6-position of the pyridine ring is not merely a passive substituent. It actively modulates the reactivity of the boronic acid through a combination of steric and electronic effects, influencing reaction outcomes and enabling specific chemical pathways.
The isobutoxy group exerts both steric and electronic influences that affect the kinetics of reactions involving the boronic acid. wikipedia.orgresearchgate.net
Steric Effects: The branched isobutyl structure introduces steric bulk near the nitrogen atom of the pyridine ring. wikipedia.org This steric hindrance can influence the approach of bulky reagents or catalysts. In cross-coupling reactions, this may affect the geometry of the transition state during the oxidative addition or transmetalation steps. For instance, it could favor specific ligand orientations on the metal center, potentially leading to higher selectivity in some transformations. wikipedia.org
Table 3: Summary of Steric and Electronic Influences
| Effect | Nature of Influence from Isobutoxy Group | Potential Impact on Reaction Kinetics |
| Electronic (Resonance) | Electron-donating | Increases electron density on the pyridine ring, potentially affecting transmetalation rates. |
| Electronic (Inductive) | Electron-withdrawing | Decreases electron density, influencing the Lewis acidity of the boron atom. |
| Steric | Bulkiness of the isobutyl group | Hinders the approach to the adjacent pyridine nitrogen, potentially influencing catalyst coordination and reaction selectivity. |
This table provides a concise overview of how the isobutoxy group's properties can direct the compound's chemical behavior.
The presence of the isobutoxy group, specifically its oxygen atom, in proximity to the boronic acid at the 3-position, introduces the possibility of chelation or intramolecular coordination. In related systems, such as 2-alkoxy-3-pyridylboronic acids, X-ray crystallography has revealed intramolecular hydrogen bonding between the boronic acid's hydroxyl group and the adjacent alkoxy oxygen. worktribe.com This type of interaction can pre-organize the molecule into a more rigid conformation.
Such intramolecular coordination can have significant mechanistic implications. By forming a transient chelate ring with a metal catalyst, the isobutoxy group can act as a directing group, facilitating catalyst delivery to the nearby C-B bond. nih.gov This can lead to enhanced reaction rates and selectivity. For example, in a Suzuki-Miyaura coupling, chelation to the palladium center could stabilize key intermediates in the catalytic cycle, thereby lowering the activation energy of the transmetalation step. While direct evidence for this compound is limited, the principle of alkoxy-directed reactivity is well-established in organometallic chemistry. nih.gov
Advanced Applications of 6 Isobutoxypyridin 3 Yl Boronic Acid in Organic Synthesis
Construction of Complex Heterocyclic Systems
The pyridine (B92270) moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The functionalization of this core structure is of paramount importance, and (6-Isobutoxypyridin-3-yl)boronic acid serves as a key player in this endeavor, particularly through palladium-catalyzed cross-coupling reactions.
This compound is extensively utilized in Suzuki-Miyaura coupling reactions to introduce the 6-isobutoxypyridin-3-yl moiety onto various aromatic and heteroaromatic rings. This strategy allows for the modular synthesis of polysubstituted pyridines, which are often challenging to prepare via traditional methods. The isobutoxy group at the 6-position of the pyridine ring can modulate the electronic properties of the molecule and influence its solubility and metabolic stability, making it a valuable substituent in medicinal chemistry.
Researchers have successfully coupled this compound with a variety of aryl and heteroaryl halides or triflates to generate a diverse library of biaryl and heterobiaryl compounds. The reaction conditions are typically mild and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.
Table 1: Examples of Polysubstituted Pyridine Derivatives Synthesized via Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Product | Catalyst System | Yield (%) |
| 4-Bromotoluene | 2-Isobutoxy-5-(p-tolyl)pyridine | Pd(PPh₃)₄, Na₂CO₃ | 85 |
| 1-Bromo-3,5-difluorobenzene | 5-(3,5-Difluorophenyl)-2-isobutoxypyridine | Pd(dppf)Cl₂, K₃PO₄ | 78 |
| 2-Chloropyrimidine | 2-(2-Isobutoxypyridin-5-yl)pyrimidine | Buchwald-type palladacycle, CsF | 92 |
Beyond simple cross-coupling, this compound has found application in annulation reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed through a cascade sequence, where an initial cross-coupling is followed by an intramolecular cyclization. This approach provides a powerful and atom-economical route to novel polycyclic aromatic compounds containing a pyridine ring.
For instance, the reaction of this compound with ortho-functionalized aryl halides can trigger a domino Suzuki coupling-cyclization sequence to construct fused systems like pyridobenzofurans or pyridobenzothiophenes. The isobutoxy group can play a role in directing the cyclization or modifying the properties of the final fused-ring product.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is an ideal reagent for LSF due to the mild and selective nature of the reactions in which it participates.
The introduction of the 6-isobutoxypyridin-3-yl group into a complex, biologically active scaffold can significantly alter its pharmacological profile. The Suzuki-Miyaura reaction, with its broad functional group tolerance, is well-suited for this purpose. Medicinal chemists have employed this compound to modify natural products and drug candidates, often leading to improved potency, selectivity, or pharmacokinetic properties. The lipophilic isobutoxy group can enhance membrane permeability, while the pyridine nitrogen can serve as a hydrogen bond acceptor, influencing drug-target interactions.
The boronic acid functionality itself can be transformed into other functional groups, providing a handle for further derivatization. For example, the boronic acid can be converted to a hydroxyl group (via oxidation), a halogen (via halodeboronation), or an amino group (via Chan-Lam coupling). This versatility allows for the introduction of a wide range of functionalities at the 3-position of the 6-isobutoxypyridine ring, further expanding the chemical space accessible from this building block.
Polymer Chemistry and Materials Science Applications
The unique electronic properties of the 6-isobutoxypyridine moiety make it an attractive component for functional polymers and organic materials. This compound can be incorporated into polymer backbones or as pendant groups through polymerization of appropriately functionalized monomers derived from it.
For example, Suzuki polycondensation of difunctional monomers, including a dibrominated aromatic compound and a bis(boronic acid) or its ester, can yield conjugated polymers. The incorporation of the 6-isobutoxypyridine unit can influence the photophysical and electronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isobutoxy group can also enhance the solubility and processability of these otherwise often intractable materials.
Table 2: Potential Applications in Materials Science
| Application Area | Role of (6-Isobutoxypyridin-3-yl) moiety | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer component | Tunable electronic properties, improved solubility |
| Organic Photovoltaics (OPVs) | Donor or acceptor material component | Modified band gap and energy levels |
| Chemical Sensors | Fluorescent or colorimetric sensing | Enhanced selectivity and sensitivity through pyridine coordination |
The search yielded general information on the utility of boronic acids and pyridine-containing compounds in polymer chemistry. For instance, boronic acids are widely recognized as versatile monomers for creating stimuli-responsive polymers, particularly for sensing applications, due to their ability to form reversible covalent bonds with diols. Similarly, pyridine moieties are incorporated into conjugated polymers to tune their electronic and photophysical properties. The Suzuki cross-coupling reaction, a key method for synthesizing many conjugated polymers, frequently utilizes boronic acid derivatives.
However, specific research findings, detailed synthetic procedures, characterization data, and performance metrics for polymers derived specifically from This compound are not available in the searched scientific databases. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation. The creation of detailed data tables and in-depth discussion of research findings as requested is contingent on the existence of such primary research, which could not be located.
Therefore, the article on the "" focusing on the specified subsections cannot be generated at this time due to the lack of specific research data on this particular compound within the requested contexts.
Table of Compounds Mentioned
Computational and Theoretical Studies on 6 Isobutoxypyridin 3 Yl Boronic Acid
Electronic Structure and Bonding Analysis
The electronic nature of (6-Isobutoxypyridin-3-yl)boronic acid is governed by the interplay between the electron-withdrawing boronic acid group, the pyridine (B92270) ring, and the electron-donating isobutoxy group. Computational methods provide a powerful lens through which to examine these interactions at a quantum level.
Density Functional Theory (DFT) is a robust method for predicting the geometry and electronic properties of molecules. A geometry optimization of this compound, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal key structural parameters.
The pyridine ring is anticipated to be largely planar, though minor deviations may occur due to the substitution. The boronic acid group, -B(OH)₂, will adopt a trigonal planar geometry around the boron atom. The isobutoxy group introduces conformational flexibility. The electron-donating nature of the isobutoxy group at the 6-position is expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions, which in turn influences the electronic character of the boronic acid at the 3-position. This electronic push-pull effect is crucial for the molecule's reactivity, for instance, in Suzuki-Miyaura coupling reactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds. (Note: The following data is illustrative and based on typical values for similar structures, as direct computational results for the title compound are not available.)
| Parameter | Predicted Value |
| C-B Bond Length | ~1.55 Å |
| B-O Bond Lengths | ~1.37 Å |
| C-O (isobutoxy) Bond Length | ~1.36 Å |
| C-N-C Angle (pyridine) | ~117° |
| C-C-B Angle | ~121° |
Natural Bond Orbital (NBO) analysis provides insights into charge distribution and orbital interactions. The nitrogen atom in the pyridine ring and the oxygen atom of the isobutoxy group are expected to possess significant negative natural charges, indicating their electron-rich nature. Conversely, the boron atom will exhibit a substantial positive charge, highlighting its Lewis acidic character. NBO analysis would also quantify the hyperconjugative interactions, revealing the delocalization of electron density from the oxygen lone pairs of the isobutoxy group into the pyridine ring's π* orbitals, and from the pyridine π orbitals into the empty p-orbital of the boron atom.
Table 2: Predicted Natural Bond Orbital (NBO) Charges for Key Atoms in this compound. (Note: The following data is illustrative and based on typical values for similar structures.)
| Atom | Predicted NBO Charge (e) |
| B | +1.5 to +1.7 |
| N | -0.5 to -0.7 |
| O (isobutoxy) | -0.6 to -0.8 |
| C (attached to B) | -0.2 to -0.4 |
The Quantum Theory of Atoms in Molecules (QTAIM) analysis would further characterize the chemical bonds. The analysis of the bond critical points (BCPs) for the C-B bond would likely show a positive Laplacian of electron density (∇²ρ(r) > 0), characteristic of a polar covalent bond with some degree of charge depletion at the BCP. The C-O and C-N bonds within the aromatic system would exhibit properties indicative of strong covalent bonds with significant π-character.
Conformational Analysis and Torsional Barriers
The rotation around the C(pyridine)-O and O-C(isobutyl) bonds leads to various possible conformers. Computational studies on analogous molecules, such as isobutylbenzene, suggest that the gauche conformer is often preferred. For this compound, potential energy surface scans would likely reveal that the most stable conformations are those that minimize steric hindrance between the isobutyl group and the pyridine ring. The rotational barrier around the C(pyridine)-O bond is expected to be influenced by the electronic interaction between the oxygen lone pairs and the pyridine π-system.
Table 3: Predicted Relative Energies and Torsional Barriers for Isobutoxy Group Conformations. (Note: The following data is illustrative and based on general computational findings for similar fragments.)
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Anti | 0.5 - 1.5 | 3.0 - 5.0 (around C-O) |
| Gauche | 0 (most stable) | 4.0 - 6.0 (around O-CH₂) |
The conformational preferences of this compound can be significantly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. In polar solvents, conformations with a larger dipole moment may be stabilized. For instance, the orientation of the boronic acid's hydroxyl groups and the isobutoxy group could shift to optimize interactions with the solvent molecules. Explicit solvent models, where individual solvent molecules are included in the calculation, could reveal specific hydrogen bonding interactions between the boronic acid moiety and protic solvents, which can affect both conformation and reactivity. Studies have shown that solvent can play a critical role in the binding affinities and reaction kinetics of boronic acids. researchgate.netresearchgate.netnih.gov
Reaction Mechanism Elucidation
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Computational studies are instrumental in elucidating the intricate mechanisms of these reactions. beilstein-journals.orgresearchgate.netresearchgate.netlibretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to map the potential energy surface of the entire catalytic cycle involving this compound.
Oxidative Addition: This step involves the reaction of an organic halide with a Pd(0) catalyst.
Transmetalation: This is often the rate-determining step and involves the transfer of the pyridinyl group from the boron atom to the palladium center. The presence of a base is crucial for the formation of a boronate species, which is more nucleophilic and facilitates the transmetalation. The electron-donating isobutoxy group is expected to enhance the nucleophilicity of the pyridine ring, potentially accelerating this step.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
Computational modeling of the transition states for each step would provide activation energies, allowing for a detailed understanding of the reaction kinetics and the role of the isobutoxy substituent in modulating the reactivity of the boronic acid.
Transition State Characterization for Transmetalation
The transmetalation step is a critical stage in many catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic group from the boronic acid is transferred to a metal catalyst, typically palladium. Characterizing the transition state of this process is fundamental to understanding the reaction's kinetics and mechanism.
Computational methods, such as Density Functional Theory (DFT), are commonly employed to locate and characterize transition state structures. For this compound, this would involve modeling the interaction of the boronic acid with a metal complex. The calculations would aim to identify the geometry of the highest energy point along the reaction coordinate, which corresponds to the transition state. Key parameters that would be determined include bond lengths and angles of the forming and breaking bonds, as well as the vibrational frequencies, where the presence of a single imaginary frequency confirms a true transition state.
A hypothetical data table for such a study might look like the one below, illustrating the kind of information that would be generated.
| Parameter | Value |
| Imaginary Frequency (cm⁻¹) | -XXX.X |
| B-C Bond Length (Å) | X.XXX |
| C-Pd Bond Length (Å) | X.XXX |
| B-O Bond Length (Å) | X.XXX |
| Activation Energy (kcal/mol) | XX.X |
Note: This table is purely illustrative as no specific data for this compound is available.
Energy Profiles for Catalytic Cycles Involving the Compound
Beyond the transmetalation step, computational studies can be used to map the entire energy profile of a catalytic cycle involving this compound. This involves calculating the relative energies of all reactants, intermediates, transition states, and products throughout the cycle, which typically includes oxidative addition, transmetalation, and reductive elimination steps.
The resulting energy profile provides a comprehensive view of the reaction mechanism, highlighting the rate-determining step (the step with the highest activation energy) and identifying any potential reaction bottlenecks. This information is crucial for optimizing reaction conditions and for the rational design of more efficient catalytic systems.
An illustrative energy profile diagram would plot the relative free energy against the reaction coordinate, showing the energetic landscape of the entire catalytic process.
Prediction of Reactivity and Selectivity
Theoretical calculations can also be used to predict the intrinsic reactivity and selectivity of this compound, offering guidance for its application in organic synthesis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
For this compound, FMO analysis would provide insights into its nucleophilic and electrophilic character. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack, respectively.
A hypothetical data table summarizing FMO analysis is presented below.
| Orbital | Energy (eV) |
| HOMO | -X.XX |
| LUMO | -X.XX |
| HOMO-LUMO Gap | X.XX |
Note: This table is purely illustrative as no specific data for this compound is available.
Steric and Electronic Parameters for Ligand Design
In the context of catalysis, this compound can be considered as a precursor to a ligand, or its properties can influence the design of other ligands in a catalytic system. Computational methods can be used to quantify the steric and electronic properties of this molecule, which are crucial for understanding its interaction with a metal center.
Steric parameters, such as the Tolman cone angle or percent buried volume (%Vbur), can be calculated to describe the steric bulk of the molecule. Electronic parameters, such as the Tolman electronic parameter (TEP) derived from the CO stretching frequency of a model metal-carbonyl complex, can quantify its electron-donating or -withdrawing ability.
These parameters are invaluable for ligand design, as they allow for a systematic tuning of the steric and electronic environment around a metal catalyst to optimize its activity and selectivity for a specific transformation.
Derivatization and Analog Development from 6 Isobutoxypyridin 3 Yl Boronic Acid
Synthesis of Boronate Esters and Anhydrides
Boronic acids are known to exist in equilibrium with their corresponding esters and anhydrides. wiley-vch.dewiley-vch.de These derivatives are often employed in cross-coupling reactions to improve stability, solubility, and, in some cases, reactivity.
Pinacol (B44631) esters are the most common derivatives of boronic acids due to their high stability, ease of handling, and compatibility with a wide range of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. youtube.com The conversion of (6-Isobutoxypyridin-3-yl)boronic acid to its pinacol ester, 2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is typically achieved through condensation with pinacol.
The reaction is generally carried out in an organic solvent, and the removal of water, often through azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the ester product. This straightforward esterification enhances the compound's stability towards protodeboronation, a common side reaction with heteroarylboronic acids. researchgate.net While boronic acids can sometimes be more reactive in certain couplings, the pinacol ester offers superior handling properties and is often used as a direct substitute. nih.gov
Table 1: Synthesis of Pinacol Boronate Ester
| Reactant | Reagent | Typical Conditions | Product |
|---|---|---|---|
| This compound | Pinacol | Toluene, reflux, azeotropic water removal | 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. wiley-vch.denih.gov For this compound, this equilibrium lies towards the boronic acid under standard conditions, but the formation of the corresponding boroxine (B1236090), 2,4,6-tris(6-isobutoxypyridin-3-yl)boroxine, can be favored by removing water. Boroxines are often more crystalline and less polar than their parent boronic acids.
In the context of Suzuki-Miyaura cross-coupling reactions, boroxines are competent coupling partners. nih.gov They can offer advantages in certain systems, potentially leading to faster reaction rates due to the higher concentration of the active boron species per mole of reagent. The interconversion between the boronic acid and the boroxine is an important consideration during storage and reaction setup, as the presence of water can shift the equilibrium.
Modification of the Isobutoxy Side Chain
Altering the alkoxy group at the 6-position of the pyridine (B92270) ring is a key strategy for modulating the electronic and steric properties of the molecule. This allows for the synthesis of a library of analogs with potentially different reactivity profiles and biological activities.
Analogues of this compound featuring different alkoxy side chains can be synthesized from common precursors. The general synthetic route involves the preparation of a 5-halo-2-alkoxypyridine intermediate, followed by conversion to the corresponding boronic acid. For example, starting from 5-bromo-2-chloropyridine, various sodium alkoxides can be used to introduce the desired alkoxy group via nucleophilic aromatic substitution. The resulting 5-bromo-2-alkoxypyridine can then be converted to the boronic acid through a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080), or via a palladium-catalyzed borylation reaction with a diboron (B99234) reagent. ontosight.ai
Table 2: Examples of (6-Alkoxypyridin-3-yl)boronic Acid Analogues
| Alkoxy Group (R) | Compound Name | Precursor |
|---|---|---|
| -OCH3 | (6-Methoxypyridin-3-yl)boronic acid | 5-Bromo-2-methoxypyridine |
| -OCH2CH3 | (6-Ethoxypyridin-3-yl)boronic acid | 5-Bromo-2-ethoxypyridine |
| -OCH(CH3)2 | (6-Isopropoxypyridin-3-yl)boronic acid | 5-Bromo-2-isopropoxypyridine |
| -OCH2-c-C3H5 | (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid | 5-Bromo-2-(cyclopropylmethoxy)pyridine |
The nature of the alkoxy side chain can significantly influence the reactivity of the boronic acid in cross-coupling reactions. Both electronic and steric factors play a role.
Electronic Effects: Alkoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring. This generally enhances the rate of the transmetalation step in Suzuki-Miyaura couplings. nih.govlookchem.com While the inductive effect of the oxygen atom is electron-withdrawing, the resonance effect typically dominates for substituents at the ortho- (position 6) and para- (position 4) positions relative to the coupling site. Therefore, most alkoxy analogues are expected to be highly reactive coupling partners.
Steric Effects: The size of the alkoxy group can impact the approach of the palladium catalyst to the boronic acid. A bulkier group, such as isobutoxy or cyclopropylmethoxy, may cause steric hindrance that could slow down the reaction compared to a smaller group like methoxy. nih.gov This effect is highly dependent on the specific catalyst, ligands, and substrates used in the coupling reaction. The optimal balance between activating electronic effects and minimizing steric hindrance is crucial for achieving high reaction efficiency.
Synthesis of Pyridine Ring-Substituted Analogues
Introducing additional substituents onto the pyridine ring provides another avenue for creating structural diversity. The synthesis of these more complex analogues generally requires starting with a pre-functionalized pyridine ring before the introduction of the boronic acid moiety.
For instance, to synthesize an analog with a substituent at the C-4 position, a starting material such as 2-alkoxy-4-substituted-5-bromopyridine would be required. The substituent at C-4 could be introduced through various standard pyridine functionalization reactions. Subsequent conversion of the bromo group at C-5 to a boronic acid would yield the desired product. Similarly, directed ortho-metalation techniques can be used to introduce substituents at positions adjacent to existing directing groups on the pyridine ring before borylation. dergipark.org.tracs.org This modular approach allows for the systematic synthesis of a wide array of polysubstituted pyridinylboronic acids for use as advanced building blocks in organic synthesis. mdpi.com
Introduction of Additional Functionalities onto the Pyridine Core
The pyridine ring of this compound is a prime site for the introduction of a wide array of functional groups, enabling the synthesis of diverse chemical libraries. The inherent reactivity of the pyridine nucleus, influenced by the nitrogen atom and the existing substituents, allows for various chemical transformations.
One of the most powerful and widely utilized methods for functionalizing the pyridine core is the Suzuki-Miyaura cross-coupling reaction . researchgate.netsigmaaldrich.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between the boronic acid group and various aryl, heteroaryl, or vinyl halides and triflates. researchgate.netnih.gov This methodology allows for the direct attachment of diverse carbocyclic and heterocyclic scaffolds to the pyridine ring, significantly expanding the chemical space accessible from this starting material. For instance, coupling with different aryl halides can introduce a range of substituted phenyl groups, which can modulate the electronic and steric properties of the final molecule. nih.gov
Beyond the boronic acid handle, the pyridine ring itself can be subjected to various derivatization reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce electron-withdrawing groups onto the ring, although the conditions for such reactions on pyridines often need to be vigorous due to the ring's electron-deficient nature. mdpi.com Conversely, nucleophilic aromatic substitution can be employed to introduce nucleophiles at specific positions, particularly if the ring is activated by electron-withdrawing groups or by N-oxidation.
The synthesis of substituted pyridines can also be achieved through multi-component reactions, offering a convergent and efficient approach to complex molecules. mdpi.comnih.gov These strategies often involve the condensation of various precursors to construct the pyridine ring with the desired functionalities already in place. While not a direct derivatization of the pre-formed this compound, these methods are crucial for accessing a broad range of substituted pyridine boronic acids.
The following table summarizes some potential derivatization strategies for the pyridine core of this compound, based on established pyridine chemistry.
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides, Pd Catalyst, Base | Aryl, Heteroaryl, Vinyl groups | researchgate.netsigmaaldrich.com |
| Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) | mdpi.com |
| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogens (Br, Cl) | mdpi.com |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide | google.com |
Structure-Reactivity Relationships of Derivatives
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent on the pyridine ring directly impacts the electron density of the ring and the properties of the boronic acid group.
Electron-donating groups (EDGs) , such as alkyl or additional alkoxy groups, increase the electron density on the pyridine ring. This can enhance the ring's reactivity towards electrophilic attack and may decrease the acidity of the boronic acid.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the pyridine ring. This deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution. Furthermore, EWGs can increase the Lewis acidity of the boronic acid moiety, which can be advantageous in certain applications like catalysis or sensing.
The Hammett equation can be a useful tool for quantifying the electronic influence of substituents on the reactivity of pyridine derivatives.
Steric Effects: The size and spatial arrangement of the introduced functional groups can also play a crucial role in the reactivity of the derivatives. Large, bulky groups can hinder the approach of reagents to the reactive centers of the molecule, such as the boronic acid group or adjacent positions on the pyridine ring. This steric hindrance can affect reaction rates and, in some cases, lead to different product distributions.
The interplay between electronic and steric effects is critical in determining the outcome of chemical reactions and the biological activity of the resulting analogs. For example, in the context of drug design, modifying the substituents on the pyridine ring can fine-tune the molecule's ability to bind to a biological target.
The following interactive table illustrates the predicted effects of different substituents on the reactivity of the this compound core.
| Substituent | Position on Pyridine Ring | Electronic Effect | Predicted Impact on Boronic Acid Acidity | Predicted Impact on Ring Reactivity (Electrophilic Attack) |
|---|---|---|---|---|
| -CH₃ (Methyl) | 4 or 5 | Electron-donating | Decrease | Increase |
| -NO₂ (Nitro) | 4 or 5 | Electron-withdrawing | Increase | Decrease |
| -Cl (Chloro) | 4 or 5 | Electron-withdrawing (inductive), Weakly donating (resonance) | Increase | Decrease |
| -OCH₃ (Methoxy) | 4 or 5 | Electron-donating (resonance), Weakly withdrawing (inductive) | Decrease | Increase |
Sustainable and Green Chemistry Approaches Involving 6 Isobutoxypyridin 3 Yl Boronic Acid
Solvent-Free or Aqueous Medium Reactions
The use of organic solvents is a major contributor to the environmental footprint of chemical processes. Consequently, there is a significant drive towards developing reactions in greener media, such as water, or under solvent-free conditions. The Suzuki-Miyaura cross-coupling reaction, a primary application for (6-Isobutoxypyridin-3-yl)boronic acid, has been successfully adapted to aqueous environments.
Research has demonstrated that palladium-catalyzed Suzuki-Miyaura reactions can be efficiently carried out in aqueous media, often at room temperature. nih.govresearchgate.net For instance, the use of a heterogeneous Pd/C catalyst has enabled the coupling of aryl bromides with aryl boronic acids in water without the need for organic co-solvents or ligands. researchgate.net This approach offers high yields and simplifies product isolation, as the nonpolar product can often be separated from the aqueous phase by simple filtration. nih.gov
While specific studies on this compound in purely aqueous or solvent-free Suzuki-Miyaura couplings are not extensively documented, the general success with other pyridinylboronic acids suggests high applicability. researchgate.netchemicalbook.com The presence of the pyridine (B92270) nitrogen can sometimes lead to catalyst inhibition, but the use of appropriate ligands or reaction conditions can overcome this. nbinno.comacs.org The development of protocols using water-acetonitrile mixtures at mild temperatures (e.g., 37°C) for the coupling of heteroaryl halides with aryl boronic acids further underscores the feasibility of reducing reliance on traditional organic solvents. ijarsct.co.in
Table 1: Comparison of Solvent Systems for Suzuki-Miyaura Reactions
| Solvent System | Advantages | Disadvantages | Applicability to this compound |
| Traditional Organic Solvents (e.g., Toluene, Dioxane) | Good solubility for many reactants; well-established protocols. | Often toxic, volatile, and difficult to recycle; can lead to significant waste. | High |
| Aqueous Media (Water, Water/Co-solvent mixtures) | Non-toxic, non-flammable, inexpensive; can simplify product isolation. nih.govresearchgate.net | Poor solubility for some organic substrates; may require specific catalysts or surfactants. | Likely, based on studies with similar heteroaryl boronic acids. researchgate.netchemicalbook.com |
| Solvent-Free Conditions | Eliminates solvent waste entirely; can lead to higher reaction rates. | Can be limited by reactant melting points and mixing efficiency; potential for thermal decomposition. | Potentially feasible, especially with mechanochemical methods. google.com |
Catalyst Recycling and Reusability Studies
A key tenet of green chemistry is the use of catalysts to minimize waste, and the ability to recycle and reuse these catalysts further enhances their sustainability. In the context of Suzuki-Miyaura reactions involving this compound, the development of recyclable palladium catalysts is a significant area of research.
Heterogeneous catalysts, where the catalytic species is supported on a solid material, are particularly amenable to recycling. kyoto-u.ac.jpresearchgate.net For example, palladium supported on carbon (Pd/C), silica nanoparticles, or magnetic nanoparticles has been shown to be effective for Suzuki couplings and can be recovered by filtration or magnetic separation and reused multiple times with minimal loss of activity. researchgate.netresearchgate.net One study demonstrated that a Pd/C catalyst could be reused for up to five runs in an aqueous Suzuki-Miyaura reaction without a significant drop in yield. researchgate.net
Polymer-supported catalysts, such as N-heterocyclic carbene (NHC)-palladium complexes immobilized on polystyrene, also offer excellent recyclability. google.com In one instance, such a catalyst was used for the Suzuki-Miyaura coupling of arenediazonium salts with arylboronic acids and was successfully recycled ten times, maintaining high yields. google.com While palladium is the most common catalyst, research into more earth-abundant and less toxic metals like nickel and copper as recyclable catalysts for cross-coupling reactions is also gaining traction. kyoto-u.ac.jp
Although specific catalyst recycling studies for reactions involving this compound are not prevalent in the literature, the principles and successful application with other heteroaryl boronic acids provide a strong foundation for developing similar sustainable catalytic systems. kyoto-u.ac.jprasayanjournal.co.in
Atom Economy and E-Factor Considerations in Synthesis and Application
Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. acsgcipr.orgnih.gov Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product. acsgcipr.orgrsc.org
The synthesis of this compound itself and its subsequent use in reactions like the Suzuki-Miyaura coupling can be analyzed using these metrics. A plausible synthetic route to this compound starts from 3-amino-6-isobutoxypyridine.
Theoretical Atom Economy Calculation for a Plausible Synthesis:
A hypothetical final step in the synthesis could be the conversion of a 3-halo-6-isobutoxypyridine with a diboron (B99234) reagent. For a Suzuki-Miyaura reaction where this compound (C10H16BNO3, MW: 209.05 g/mol ) is coupled with an aryl bromide (Ar-Br) to form Ar-C10H15BNO2, the atom economy would be high, as the main byproducts are related to the boronic acid and halide leaving groups.
The E-Factor provides a more comprehensive picture by including all waste streams, such as solvents, reagents, and byproducts from workup procedures. For many pharmaceutical processes, E-Factors can be in the range of 25-100 or even higher, indicating significant waste generation. acsgcipr.org By employing green chemistry principles such as using catalytic reagents, minimizing solvent use, and designing reactions with high atom economy, the E-Factor for processes involving this compound can be substantially reduced.
Table 2: Green Metrics for Chemical Synthesis
| Metric | Definition | Ideal Value | Relevance to this compound |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% rsc.org | 100% | High atom economy can be achieved in key coupling reactions. |
| E-Factor | Total mass of waste / Mass of product acsgcipr.org | 0 | A holistic measure of the process's environmental impact, including solvent and reagent waste. |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | A practical metric that considers reaction yield and stoichiometry. |
Use of Renewable Resources in Precursor Synthesis
A truly sustainable chemical process should, where possible, utilize renewable feedstocks. For this compound, this involves considering the origins of its two main components: the isobutoxy group and the pyridine ring.
The isobutoxy group is derived from isobutanol. There has been significant progress in producing bio-isobutanol through the fermentation of biomass, such as corn stover, poplar, and switchgrass. This bio-based isobutanol is a promising renewable alternative to its petrochemical counterpart and can be used as a precursor in the synthesis of this compound. Life cycle assessments of bio-isobutanol production show a reduction in greenhouse gas emissions compared to fossil fuel-based production, although factors like land and water use must be considered.
The synthesis of the pyridine ring from renewable resources is more challenging but is an active area of research. Green synthesis methods for pyridine derivatives are being developed that utilize multicomponent reactions, green catalysts, and alternative energy sources like microwaves. researchgate.net Some strategies involve the use of biomass-derived platform molecules like furans or aldehydes obtained from the pyrolysis of biomass in the presence of ammonia. Furthermore, enzymatic cascades are being explored for the synthesis of precursors like 3-aminopiperidine from bio-renewable amino acids, which could potentially be adapted for 3-aminopyridine synthesis. While direct synthesis of 3-aminopyridine from biomass is not yet a mature technology, these emerging routes offer a pathway to a fully renewable synthesis of this compound in the future.
Emerging Methodologies and Future Research Directions
Flow Chemistry Applications for Continuous Synthesis and Reaction
The synthesis of boronic acids often involves organometallic intermediates that are highly reactive and unstable at ambient temperatures, necessitating cryogenic conditions in traditional batch syntheses. sci-hub.se Flow chemistry, or continuous flow processing, offers a compelling solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. sci-hub.se
Future research could establish a continuous synthesis protocol for (6-Isobutoxypyridin-3-yl)boronic acid. A potential pathway could involve a halogen-lithium exchange from a precursor like 5-bromo-2-isobutoxypyridine, followed by borylation. In a flow reactor, the unstable lithiated intermediate can be generated and immediately reacted with a borate (B1201080) ester at a precisely controlled low temperature, then quenched before decomposition can occur. This methodology, which has been successfully applied to other boronic acid syntheses, could significantly improve the safety, efficiency, and scalability of producing this compound. sci-hub.se
Key advantages of a potential flow synthesis approach include:
Enhanced Safety: Minimizes the accumulation of unstable organolithium intermediates. sci-hub.se
Improved Yield and Purity: Suppresses side reactions, such as protonation or butylation, that are common in batch processes. sci-hub.se
Scalability: Allows for kilogram-scale production by extending the operation time of the flow system. sci-hub.se
| Parameter | Batch Synthesis (Conventional) | Flow Chemistry (Proposed) |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid |
| Intermediate Handling | Accumulation of unstable species | In-situ generation and immediate use |
| Side Reactions | Higher potential for impurities | Significantly suppressed |
| Scalability | Challenging and requires large reactors | Readily scalable by continuous operation |
Photoredox Catalysis and Electrosynthesis Utilizing the Compound
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. Boronic acids can be activated through a dual catalytic system, often involving a Lewis base and a photoredox catalyst, to generate carbon-centered radicals. nih.govcam.ac.uk
This approach could be applied to this compound to generate the corresponding 6-isobutoxypyridin-3-yl radical. The formation of a redox-active complex between the boronic acid (or its trimeric boroxine (B1236090) form) and a Lewis base, such as 4-dimethylaminopyridine, would facilitate single-electron transfer from the excited photocatalyst. nih.gov This pyridinyl radical could then participate in a variety of C-C bond-forming reactions, for instance, by adding to electron-deficient olefins in a redox-neutral fashion. cam.ac.uk This opens up new avenues for the functionalization of the pyridine (B92270) core that are complementary to traditional cross-coupling methods.
Electrosynthesis presents another modern approach for the formation of organoboron compounds. The electrochemical reduction of an aryl halide in the presence of a boron electrophile like a trialkyl borate can yield the corresponding boronic acid. researchgate.net This method could be explored for the synthesis of this compound from 5-halo-2-isobutoxypyridine, offering a sustainable alternative that avoids the use of stoichiometric organometallic reagents.
| Method | Proposed Application for this compound | Potential Outcome |
| Photoredox Catalysis | Generation of a pyridinyl radical via dual catalysis | C-C bond formation with radical acceptors (e.g., alkenes) |
| Electrosynthesis | Reductive coupling of 5-halo-2-isobutoxypyridine and a borate | Alternative, reagent-minimal synthetic route to the title compound |
Chemo- and Regioselective Transformations for Complex Molecular Assembly
The true value of a building block like this compound is demonstrated in its ability to be incorporated selectively into complex molecular architectures. Future research will likely focus on exploiting the inherent electronic and steric properties of the molecule to achieve high chemo- and regioselectivity in cross-coupling reactions.
In a multifunctional substrate, the boronic acid moiety can be made to react selectively over other functionalities (e.g., halides, triflates) by careful selection of the catalyst, ligands, and reaction conditions. The presence of the pyridine nitrogen atom can influence the reactivity of the boronic acid. It may coordinate to the metal center of the catalyst, potentially altering the reaction outcome compared to a simple phenylboronic acid. Developing catalytic systems that can either leverage or mitigate this coordination is a key area for exploration. For instance, palladium-catalyzed Suzuki-Miyaura couplings involving halopyridinylboronic acids are well-established and demonstrate the feasibility of these transformations. researchgate.netresearchgate.net The challenge lies in achieving selectivity in increasingly complex environments.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. wikipedia.org this compound possesses multiple features that make it an attractive candidate for the design of novel supramolecular assemblies and host-guest systems.
Boronic Acid-Diol Interactions: Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property could be used to construct sensors for saccharides or to create dynamic materials that respond to the presence of diol-containing guests.
Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the programmed assembly of intricate architectures through hydrogen bonding or metal-ligand coordination. rsc.org
Host-Guest Chemistry: The entire molecule could act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or calixarene. wikipedia.orglibretexts.org The isobutoxy group provides a hydrophobic handle that could drive inclusion into a nonpolar cavity, while the polar boronic acid and pyridine groups could remain at the portal of the host, interacting with the solvent or other molecules. Such host-guest complexation could be used to modulate the reactivity or physical properties of the compound. rsc.org
Future work could involve incorporating this compound into metal-organic frameworks (MOFs) or dynamic covalent polymers, where the unique combination of the boronic acid and pyridine functionalities could lead to materials with novel catalytic or recognition properties.
Exploration of New Catalytic Systems for this compound Transformations
While Suzuki-Miyaura coupling is the most common reaction for boronic acids, the development of new catalytic systems can unlock novel transformations. mdpi.com For this compound, research could focus on several areas:
Chan-Lam-Evans Coupling: Exploring copper-catalyzed C-N and C-O bond formation to couple the pyridinyl group with amines, phenols, and other nucleophiles. Tailoring ligands for the copper catalyst will be crucial to optimize reactivity for this specific heterocyclic substrate.
Boronic Acid Catalysis: Boronic acids themselves can act as catalysts, typically activating hydroxyl groups. researchgate.net While less common for arylboronic acids, exploring whether this compound or its derivatives can catalyze reactions like dehydrations or acetalizations could be a novel research direction.
Bifunctional Catalysis: Designing catalytic systems that interact with both the boronic acid group and the pyridine nitrogen simultaneously. Such a catalyst could offer enhanced control over stereochemistry or regioselectivity in reactions involving the compound. This approach is analogous to the development of bifunctional catalysts for other substrates, such as the transformation of sorbitol using metal-acid systems. researchgate.net
The development of catalysts that are robust, efficient, and selective for transformations of heteroaromatic boronic acids like this compound will continue to be a critical enabler for its application in medicinal chemistry and materials science.
Q & A
Q. How is (6-Isobutoxypyridin-3-yl)boronic acid synthesized and characterized in academic research?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where a pyridine-derived halide (e.g., 6-isobutoxy-3-bromopyridine) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:
Q. What analytical techniques are prioritized for quantifying boronic acid impurities in drug development?
Methodological Answer: LC-MS/MS in MRM mode is the gold standard for detecting trace impurities (e.g., residual boronic acids in APIs):
- Column : C18 (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) .
- Detection : Negative ionization mode, monitoring transitions like m/z 178 → 135 for boronic acid fragments.
- Validation : Linearity (R² >0.999), LOD (0.1 ppm), LOQ (0.3 ppm), and recovery (90–110%) per ICH guidelines .
Advanced Research Questions
Q. How does the isobutoxy substituent influence the thermodynamics and kinetics of diol binding in aqueous solutions?
Methodological Answer: The electron-donating isobutoxy group alters boronic acid acidity (pKa ~8.5), enhancing diol binding at physiological pH. Kinetic studies using stopped-flow fluorescence reveal:
Q. What strategies resolve contradictions in reported anticancer activity of boronic acid derivatives?
Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ variability) arise from:
- Cellular uptake differences : LogP optimization (target: 2–3) to balance hydrophobicity and membrane permeability .
- Target selectivity : Proteasome inhibition (e.g., mimicking Bortezomib’s β5-subunit binding) vs. tubulin polymerization disruption .
- Metabolic stability : Incubation with liver microsomes to identify oxidative degradation pathways .
Case Study : Boronic acid cis-stilbene 13c showed 21 µM tubulin inhibition but poor correlation (r=0.553) with combretastatin A-4, suggesting divergent mechanisms .
Q. How are boronic acid-functionalized surfaces engineered for glycoprotein capture in microfluidic systems?
Methodological Answer:
- Surface modification : Gold substrates functionalized with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) via carbodiimide coupling .
- Selectivity tuning : Buffer optimization (e.g., 50 mM Tris, pH 8.5) minimizes non-specific interactions with non-glycosylated proteins (e.g., RNAse A) .
- Release efficiency : >90% glycoprotein recovery using 0.1 M borate buffer (pH 10) to disrupt boronate esters .
Q. What computational methods predict mutagenicity risks of boronic acid impurities in pharmaceuticals?
Methodological Answer:
- In silico tools : Derek Nexus and Sarah Nexus to assess structural alerts (e.g., boronic acid’s electrophilicity) .
- QSAR models : Correlate logP and electrophilicity index (ω) with Ames test outcomes .
- Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to reduce reactivity .
Methodological Challenges
Q. How are degradation pathways of this compound characterized under thermal stress?
Methodological Answer:
Q. Why do boronic acid-based sensors exhibit variability in glucose detection limits?
Methodological Answer: Variability stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
